molecular formula C7H5BrF3N B1408605 3-(Bromomethyl)-5-(trifluoromethyl)pyridine CAS No. 1227574-31-3

3-(Bromomethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1408605
M. Wt: 240.02 g/mol
InChI Key: HXNJVBBHAGFQEL-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-5-(trifluoromethyl)pyridine” is likely a pyridine derivative, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms . Pyridine derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

While specific synthesis methods for “3-(Bromomethyl)-5-(trifluoromethyl)pyridine” are not available, similar compounds have been synthesized through various methods. For instance, a metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives .


Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-5-(trifluoromethyl)pyridine” would likely include a pyridine ring, a bromomethyl group (-CH2Br), and a trifluoromethyl group (-CF3). The exact structure would depend on the positions of these groups on the pyridine ring .


Chemical Reactions Analysis

Trifluoromethylated pyridines have been involved in various chemical reactions. Recent advances have been made in transition metal-mediated trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-5-(trifluoromethyl)pyridine” would depend on its exact molecular structure. Similar compounds, such as “1-(Bromomethyl)-3-(trifluoromethoxy)benzene”, have a molecular weight of 255.03 g/mol and a density of 1.5720 g/mL .

Scientific Research Applications

Spectroscopic and Optical Studies

3-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives have been characterized spectroscopically. The studies involved Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and density functional theory (DFT) to understand the molecule's structure and properties. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using these techniques, providing insights into the vibrational frequencies and chemical shift values of the molecule. These studies are crucial in understanding the molecule's optical properties, including its non-linear optical (NLO) behaviors (Vural & Kara, 2017).

Synthesis of Key Intermediates

The compound is a key intermediate in the synthesis of various chemicals. For example, 5-Methyl-3-(bromomethyl)pyridine, a derivative, is instrumental in synthesizing rupatadine. This synthesis method is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Development of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide, a related compound, has been used to develop new hyperbranched polyelectrolytes. The synthesis process involves poly(N-alkylation) and has been studied using NMR, providing valuable rate constants and activation parameters. This research contributes to the field of polymer science, particularly in the development of novel materials (Monmoton, Lefebvre, & Fradet, 2008).

Antimicrobial Activity

The derivatives of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine have been explored for their potential antimicrobial activities. Studies involve testing these compounds against various bacterial strains, contributing to the search for new antimicrobial agents. For instance, a series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized and evaluated against human bacterial pathogens, demonstrating significant antimicrobial potential (Jha & Ramarao, 2017).

Safety And Hazards

The safety and hazards of “3-(Bromomethyl)-5-(trifluoromethyl)pyridine” would depend on its exact molecular structure. Similar compounds, such as “1-(Bromomethyl)-3-(trifluoromethoxy)benzene”, are known to cause severe skin burns and eye damage .

Future Directions

The future directions of research on “3-(Bromomethyl)-5-(trifluoromethyl)pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNJVBBHAGFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264369
Record name 3-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-(trifluoromethyl)pyridine

CAS RN

1227574-31-3
Record name 3-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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